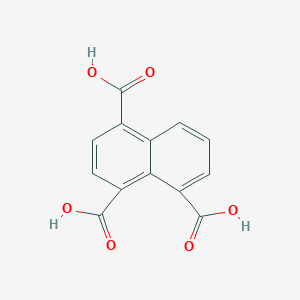

Naphthalene-1,4,5-tricarboxylic acid

Description

Historical Context and Evolution of Naphthalene (B1677914) Polycarboxylic Acids in Chemical Synthesis and Materials Science

The study of naphthalene, a polycyclic aromatic hydrocarbon first isolated from coal tar in the early 19th century, has been a cornerstone of organic chemistry. ijrpr.com Initially valued for its use in dyes and as a moth repellent, the functionalization of the naphthalene core has led to a vast array of derivatives with diverse applications. ijrpr.com Among these, naphthalene polycarboxylic acids—naphthalene molecules substituted with multiple carboxyl groups—have emerged as a significant class of compounds, particularly from the mid-20th century onwards with the rise of polymer science and coordination chemistry.

The evolution of naphthalene polycarboxylic acids in chemical synthesis has been driven by the pursuit of high-performance materials. For instance, naphthalene-2,6-dicarboxylic acid is a key monomer in the production of polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) with superior thermal and barrier properties compared to polyethylene terephthalate (B1205515) (PET). googleapis.com The synthesis of various naphthalenedicarboxylic and tetracarboxylic acid isomers has been explored through methods like oxidation of dialkylnaphthalenes and carbonylation of naphthalene. researchgate.net These developments have been crucial in the fields of polymers, pigments, and functional organic materials.

Significance of Aromatic Polycarboxylic Acids as Versatile Molecular Building Blocks in Supramolecular and Coordination Chemistry

Aromatic polycarboxylic acids are fundamental building blocks in supramolecular and coordination chemistry due to their ability to form robust and predictable intermolecular interactions. mdpi.com The carboxyl groups can act as both hydrogen bond donors and acceptors, facilitating the self-assembly of intricate, well-ordered molecular networks. mdpi.com Furthermore, in a deprotonated state, these carboxylate groups serve as excellent coordination sites for metal ions, enabling the construction of coordination polymers, including metal-organic frameworks (MOFs). lupinepublishers.commdpi.com

The geometry and rigidity of the aromatic backbone, combined with the number and position of the carboxylic acid groups, dictate the resulting architecture and properties of the assembled structures. lupinepublishers.com This "molecular engineering" approach allows for the design of materials with tailored functionalities, such as porosity for gas storage and separation, luminescence for sensing and lighting applications, and catalytic activity. mdpi.comsemanticscholar.org The versatility of these compounds makes them a focal point of intense research in materials science. researchgate.net

Positioning Naphthalene-1,4,5-tricarboxylic Acid within the Landscape of Naphthalene-Based Organic Ligands and Functional Molecules

Within the extensive family of naphthalene-based ligands, this compound represents a specific, yet less-explored, structural isomer. While significant research has been dedicated to its counterparts like naphthalene-1,4-dicarboxylic acid and naphthalene-1,4,5,8-tetracarboxylic acid, which have been used to construct a variety of coordination polymers with interesting photoluminescent and catalytic properties, this compound remains comparatively unexamined in academic literature. mdpi.comrsc.org

The unique positioning of the three carboxylic acid groups in the 1, 4, and 5 positions on the naphthalene core presents a distinct spatial arrangement of coordination sites. This asymmetry could lead to the formation of novel network topologies in coordination polymers that are not achievable with more symmetric isomers. Its potential as a tripodal ligand offers possibilities for creating complex three-dimensional structures. However, a comprehensive understanding of its coordination behavior and the properties of the resulting materials is still forthcoming.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is currently in its nascent stages, with significant opportunities for future research. The primary objectives for the study of this compound would include:

Development of Efficient Synthesis Routes: Establishing reliable and high-yield synthetic pathways for this compound is a fundamental prerequisite for its widespread study and application.

Fundamental Physicochemical Characterization: A thorough investigation of its solubility, thermal stability, and spectroscopic properties is necessary to understand its behavior and potential for use in materials synthesis.

Exploration of Coordination Chemistry: A key area of research would be its use as a ligand to synthesize novel coordination polymers and MOFs. This would involve studying its coordination modes with various metal ions and characterizing the structural, thermal, and photophysical properties of the resulting materials.

Investigation of Supramolecular Self-Assembly: Understanding how the specific arrangement of its carboxylic acid groups influences its self-assembly into hydrogen-bonded networks could lead to the design of new organic functional materials.

Evaluation of Potential Applications: Based on the properties of materials derived from it, future research could explore applications in areas such as gas sorption, catalysis, chemical sensing, and optoelectronics, similar to other well-studied naphthalene polycarboxylic acids.

Given the rich chemistry of its isomers, this compound holds promise as a valuable, yet currently underutilized, building block in the development of advanced functional materials.

Chemical Compound Data

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | 1,4,5-Naphthalenetricarboxylic acid | C₁₃H₈O₆ | 260.20 | 3542-72-1 |

| Naphthalene | - | C₁₀H₈ | 128.17 | 91-20-3 |

| Naphthalene-2,6-dicarboxylic acid | - | C₁₂H₈O₄ | 216.19 | 1141-38-4 |

| Polyethylene naphthalate | PEN | (C₁₄H₁₀O₄)n | Varies | 25853-53-2 |

| Polyethylene terephthalate | PET | (C₁₀H₈O₄)n | Varies | 25038-59-9 |

| Naphthalene-1,4-dicarboxylic acid | - | C₁₂H₈O₄ | 216.19 | 605-70-9 |

| Naphthalene-1,4,5,8-tetracarboxylic acid | - | C₁₄H₈O₈ | 304.21 | 128-97-2 |

Properties

IUPAC Name |

naphthalene-1,4,5-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-11(15)7-4-5-9(13(18)19)10-6(7)2-1-3-8(10)12(16)17/h1-5H,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHQTWZKAJOZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958990 | |

| Record name | Naphthalene-1,4,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3803-20-1 | |

| Record name | Naphthalene-1,4,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Naphthalene 1,4,5 Tricarboxylic Acid

Established and Novel Synthetic Pathways for Naphthalene-1,4,5-tricarboxylic Acid

The synthesis of naphthalene (B1677914) polycarboxylic acids can be approached through several general methodologies, including the oxidation of alkylnaphthalenes or acenaphthene (B1664957) derivatives, and the direct carboxylation of the naphthalene core.

Oxidation-Based Synthesis Routes

Oxidation of specifically substituted acenaphthene precursors stands as a primary strategy for accessing naphthalene polycarboxylic acids. The acenaphthene core, upon oxidation, cleaves to form a naphthalene-1,8-dicarboxylic acid (naphthalic acid) structure. By starting with an acenaphthene substituted at the 5-position, it is possible to generate a naphthalic anhydride (B1165640) derivative with a substituent at the corresponding 4-position of the naphthalene ring.

A plausible synthetic route to this compound would involve the selection of an acenaphthene with a carbon-based substituent at the 5-position that can be oxidized to a carboxylic acid. For instance, the oxidation of 5-acetylacenaphthene (B159873) or 5-methylacenaphthene could serve as a key step. The oxidation of the acenaphthene moiety would yield a naphthalic anhydride intermediate, and subsequent or concurrent oxidation of the substituent at the 4-position would produce the desired tricarboxylic acid.

Common oxidizing agents for the conversion of acenaphthene to naphthalic anhydride include chromic acid, manganese oxides, or vanadium pentoxide in the vapor phase. The choice of oxidant and reaction conditions would be critical to achieve the selective oxidation of both the acenaphthene bridge and the side chain to yield the tricarboxylic acid.

Table 1: Potential Oxidation-Based Synthetic Precursors and Key Transformations

| Starting Material | Key Transformation Step | Intermediate/Product |

|---|---|---|

| 5-Methylacenaphthene | Oxidation of acenaphthene bridge and methyl group | 4-Methylnaphthalic anhydride -> Naphthalene-1,4,8-tricarboxylic acid |

| 5-Acetylacenaphthene | Oxidation of acenaphthene bridge and acetyl group | 4-Acetylnaphthalic anhydride -> Naphthalene-1,4,8-tricarboxylic acid |

Note: The table outlines potential, generalized pathways. The synthesis of the specific 1,4,5-isomer would depend on the successful synthesis of the corresponding 4-substituted acenaphthene precursor and subsequent oxidative cleavage.

Carboxylation and Acylation Strategies

Direct carboxylation of a naphthalene core already possessing carboxylic acid groups is another potential route. For instance, starting with 1,5-naphthalenedicarboxylic acid, a Friedel-Crafts acylation or a related carboxylation reaction could introduce the third carboxyl group. The directing effects of the existing carboxyl groups would influence the position of the incoming substituent. Given that carboxyl groups are deactivating and meta-directing, introducing a group at the 4-position would be challenging and likely require specific catalysts or reaction conditions to achieve the desired regioselectivity.

Alternatively, a nucleophilic aromatic substitution on a suitably activated naphthalene derivative, such as a nitronaphthalenedicarboxylic acid, could be envisioned. The nitro group could be displaced by a cyanide group, which can then be hydrolyzed to a carboxylic acid.

Catalytic Approaches in Naphthalene Polycarboxylic Acid Synthesis

Modern synthetic methods increasingly rely on catalytic processes to improve efficiency and selectivity. For the synthesis of naphthalene polycarboxylic acids, transition metal catalysis has shown promise. Palladium-catalyzed carbonylation reactions, for example, can introduce carboxyl groups onto aromatic rings. A potential strategy for this compound could involve the palladium-catalyzed carbonylation of a di-halogenated naphthalenecarboxylic acid ester.

Iron catalysts have also been reported for the synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols. The application of such catalytic systems to more complex, polysubstituted naphthalenes could provide a pathway to this compound.

Derivatization Strategies for this compound

The presence of three carboxylic acid groups on the naphthalene scaffold allows for the formation of various derivatives, most notably anhydrides and imides, which are valuable building blocks for polymers and functional materials.

Formation of Anhydride Intermediates and Their Reactivity (e.g., Naphthalene-1,4,5-tricarboxylic Anhydrides)

The spatial arrangement of the carboxylic acid groups in this compound allows for the formation of intramolecular anhydrides. Specifically, the adjacent carboxylic acid groups at the 4- and 5-positions can readily undergo dehydration to form a five-membered anhydride ring. This transformation is typically achieved by heating the tricarboxylic acid, often in the presence of a dehydrating agent such as acetic anhydride.

The resulting molecule would be a naphthalene-1-carboxylic-4,5-dicarboxylic anhydride . This anhydride is expected to be a stable, crystalline solid. The reactivity of this intermediate would be centered on the anhydride moiety, which is susceptible to nucleophilic attack. For example, hydrolysis of the anhydride would regenerate the tricarboxylic acid.

A second anhydride formation is also theoretically possible between the carboxylic acid at the 1-position and a hypothetical carboxylic acid at the 8-position to form a stable six-membered naphthalic anhydride structure. While this compound does not possess an 8-carboxy group, this highlights the regiochemical possibilities in related naphthalene polycarboxylic acids. The closely related 1,4,5,8-naphthalenetetracarboxylic acid readily forms a dianhydride under dehydrating conditions. researchgate.net

Amidation and Imidation Reactions Leading to Naphthalene-Based Diimides and Related Structures

The anhydride derivatives of this compound are key intermediates for the synthesis of imides. The reaction of an anhydride with a primary amine or ammonia (B1221849) leads to the formation of an amic acid, which upon heating, cyclizes to form the corresponding imide.

Starting from naphthalene-1-carboxylic-4,5-dicarboxylic anhydride, reaction with a primary amine (R-NH₂) would yield a naphthalene diimide precursor. This reaction typically proceeds in two steps: ring-opening of the anhydride by the amine to form an amic acid, followed by thermal or chemical dehydration to close the imide ring.

This methodology is extensively used in the synthesis of naphthalene diimides from 1,4,5,8-naphthalenetetracarboxylic dianhydride, which are important materials in organic electronics. lmaleidykla.ltemu.edu.trnih.gov By analogy, the mono-anhydride of this compound would react with amines to produce a mono-imide with a remaining carboxylic acid group at the 1-position. If a dianhydride could be formed (which is not possible with the 1,4,5-substitution pattern alone), reaction with two equivalents of an amine would lead to a diimide.

The properties of the resulting naphthalene-based imides can be tuned by the choice of the amine, allowing for the synthesis of a wide range of functional molecules for applications in pigments, organic semiconductors, and fluorescent probes.

Table 2: Key Derivatization Reactions of this compound

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| This compound | Heat / Acetic Anhydride | Naphthalene-1-carboxylic-4,5-dicarboxylic anhydride |

| Naphthalene-1-carboxylic-4,5-dicarboxylic anhydride | Primary Amine (R-NH₂) | Naphthalene-1-carboxylic acid-4,5-dicarboximide |

| This compound | Thionyl Chloride (SOCl₂) | Naphthalene-1,4,5-tricarbonyl chloride |

Esterification and Etherification of Carboxylate Moieties

The conversion of the carboxylate groups in this compound into other functional groups is a key aspect of its chemistry, primarily through esterification.

Esterification is the principal reaction for modifying the carboxylate moieties of this compound. This transformation involves reacting the carboxylic acid groups with alcohols to form the corresponding esters. The reaction can be controlled to produce mono-, di-, or tri-esters by adjusting the stoichiometry of the reactants and the reaction conditions.

Commonly employed methods include the Fischer-Speier esterification, which utilizes an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds by protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Alternatively, various catalysts can be employed to facilitate the reaction under milder conditions. These include Lewis acids, solid-supported acid catalysts, and enzymatic catalysts like lipases, which can offer high selectivity. organic-chemistry.orgmedcraveonline.com For instance, the reaction of naphthalene polycarboxylic acids with alcohols in the presence of specific catalysts like ammonium (B1175870) molybdate (B1676688) or sodium tungstate (B81510) has been shown to be effective. researchgate.net The synthesis of alkyl naphthalenecarboxylates can also be achieved from naphthalene, alcohols, and carbon tetrachloride using iron catalysts. researchgate.net Depending on the specific alcohol and catalyst used, a range of ester derivatives can be synthesized.

It is important to note that the term etherification does not describe a standard chemical transformation for a carboxylate moiety. A carboxylic acid functional group (-COOH) is converted to an ester (-COOR) when reacted with an alcohol (R-OH), not an ether.

Interactive Data Table: Examples of Esterification Reactions

| Reactant Alcohol | Catalyst | Product(s) | Reaction Type |

| Methanol (CH₃OH) | Sulfuric Acid (H₂SO₄) | Methyl Naphthalene-1,4,5-tricarboxylate | Fischer-Speier |

| Ethanol (C₂H₅OH) | Hydrochloric Acid (HCl) | Ethyl Naphthalene-1,4,5-tricarboxylate | Fischer-Speier |

| n-Butanol (C₄H₉OH) | TiCl₄ | Butyl Naphthalene-1,4,5-tricarboxylate | Lewis Acid Catalyzed |

| Various Alcohols | Lipase Enzyme | Various Alkyl Naphthalene-1,4,5-tricarboxylates | Enzymatic Esterification |

Mechanistic Investigations of this compound Formation and Reactivity

Understanding the mechanisms by which this compound is formed and reacts is crucial for controlling its synthesis and application.

Mechanism of Formation

The formation of this compound can be conceptualized through several mechanistic pathways:

Oxidation of Alkylnaphthalene Precursors : A common industrial method for producing aromatic carboxylic acids is the oxidation of the corresponding alkyl-substituted aromatic compounds. researchgate.net The mechanism for forming this compound would thus likely involve the strong oxidation of a precursor such as 1,4,5-trimethylnaphthalene. This process typically proceeds via a free-radical mechanism where the benzylic C-H bonds are sequentially attacked by an oxidizing agent (e.g., KMnO₄, O₂ with a metal catalyst) to form carboxyl groups. Another patented process describes reacting a lower alkyl tetrahydronaphthalene with NO₂ in the presence of selenium dioxide to yield the corresponding naphthalene carboxylic acid. google.com

Enzymatic Carboxylation : Recent biochemical studies have uncovered the mechanism of naphthalene carboxylase, an enzyme that catalyzes the carboxylation of naphthalene to 2-naphthoate (B1225688) as the first step in its anaerobic degradation. nih.gov This sophisticated mechanism does not involve a typical electrophilic aromatic substitution. Instead, it proceeds via a 1,3-dipolar cycloaddition of the naphthalene substrate to a unique cofactor, prenylated flavin mononucleotide (prFMN). nih.govasm.org Following this activation step, CO₂ acts as the carboxylating agent. This reversible, multi-step reaction provides a model for how the naphthalene ring can be activated for carboxylation under biological or biomimetic conditions. nih.govresearchgate.net While this specific enzyme produces 2-naphthoate, the principle of ring activation via cycloaddition represents a distinct mechanistic pathway for naphthalene carboxylation.

Mechanism of Reactivity: Intramolecular Anhydride Formation

A key aspect of the reactivity of this compound is the potential for intramolecular cyclization between the adjacent carboxylic acid groups at the C-4 and C-5 positions to form a cyclic anhydride. The mechanism of this transformation is highly dependent on the pH of the solution.

Detailed kinetic and mechanistic studies on the closely related 1,4,5,8-naphthalenetetracarboxylic acid provide a robust model for this process. rsc.orgresearchgate.net The formation of the anhydride from the dicarboxylic acid is not spontaneous under neutral or basic conditions but is favored in acidic environments. The mechanism proceeds as follows:

Protonation : In an acidic solution, the carbonyl oxygen of one of the carboxylic acid groups (e.g., at C-5) is protonated. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack : The lone pair of electrons on the hydroxyl oxygen of the adjacent carboxylic acid group (at C-4) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the protonated group at C-5.

Dehydration : This attack forms a tetrahedral intermediate. The subsequent elimination of a water molecule from this intermediate results in the formation of the stable five-membered anhydride ring.

Studies have shown that anhydride formation proceeds effectively only with the fully protonated species of the polycarboxylic acid. rsc.orgresearchgate.net The equilibrium between the acid and the anhydride can be shifted by controlling the acidity of the medium.

Interactive Data Table: Key Mechanistic Steps in Anhydride Formation

| Step | Description | Key Species Involved | Conditions |

| 1. Activation | Protonation of a carbonyl oxygen on one carboxyl group. | Fully protonated this compound, H⁺ | Acidic (low pH) |

| 2. Cyclization | Intramolecular nucleophilic attack by an adjacent carboxyl group. | Protonated tetrahedral intermediate | Acidic |

| 3. Dehydration | Elimination of a water molecule to form the cyclic anhydride. | Naphthalene-1,4,5-tricarboxylic 4,5-anhydride, H₂O | Acidic |

| 4. Reverse (Hydrolysis) | Nucleophilic attack by water on a carbonyl carbon of the anhydride. | Anhydride, H₂O | Neutral to Basic (pH > 6) |

Coordination Chemistry and Supramolecular Assembly with Naphthalene 1,4,5 Tricarboxylic Acid Ligands

Design and Construction of Metal-Organic Frameworks (MOFs) Utilizing Naphthalenetricarboxylate Ligands

The construction of MOFs using a tricarboxylic acid ligand like Naphthalene-1,4,5-tricarboxylic acid would involve its reaction with metal ions or metal clusters under solvothermal conditions. The resulting framework's properties would be highly dependent on the coordination geometry of the metal, the flexibility of the ligand, and the reaction conditions.

Topology and Architecture of Naphthalenetricarboxylate-Based MOFs

The topology of a MOF describes the underlying connectivity of its nodes (metal clusters) and linkers. A tritopic linker such as this compound can be considered a 3-connecting node. When combined with metal-based secondary building units (SBUs) of varying connectivity, a wide range of network topologies could theoretically be produced. For instance, combination with a 3-connecting metal cluster could lead to a (3,3)-connected net, while combination with a 4-connecting SBU could result in a (3,4)-connected net. The rigidity of the naphthalene (B1677914) backbone would likely lead to well-defined and predictable framework structures.

Role of Co-ligands in Naphthalenetricarboxylate-MOF Design

Co-ligands, particularly nitrogen-containing linkers such as bipyridines or imidazoles, are often introduced in MOF synthesis to modify the final structure and functionality. These co-ligands can influence the dimensionality of the framework by linking metal centers in ways that the primary carboxylate ligand cannot. They can also alter the pore size and shape, and introduce specific functional sites within the pores. In the context of a this compound-based MOF, a linear N-donor co-ligand could, for example, bridge metal centers to form a 3D network from what might otherwise be a 2D layered structure.

Synthesis and Characterization of Coordination Polymers (CPs) Incorporating this compound and its Derivatives

The synthesis of CPs with this compound would likely be achieved through hydrothermal or solvothermal methods, allowing for the slow crystallization of the polymeric product. Characterization would involve single-crystal X-ray diffraction to determine the precise structure, powder X-ray diffraction to confirm phase purity, and thermogravimetric analysis to assess thermal stability.

Dimensionality and Network Connectivity in Naphthalenetricarboxylate-Based CPs

The dimensionality of a CP (1D, 2D, or 3D) is determined by how the ligands connect the metal centers. With a tritopic linker like this compound, the formation of at least a 2D network is highly probable. The third carboxylate group provides a point for extending the structure into the third dimension, either by coordinating to another metal center in an adjacent layer or by forming hydrogen bonds that link the layers. The resulting network connectivity would be a direct consequence of the coordination modes of the carboxylate groups and the coordination environment of the metal ion.

Secondary Building Units (SBUs) in Naphthalenetricarboxylate Coordination Chemistry

The SBU approach is a powerful concept in the design of MOFs and CPs, where pre-formed metal-containing clusters act as nodes in the final network. The carboxylate groups of the this compound ligand could coordinate to metal ions to form various SBUs. Common examples include the aforementioned paddlewheel dimers (e.g., [M₂(O₂CR)₄]) or more complex polynuclear clusters. The geometry and connectivity of these SBUs would be fundamental in dictating the final topology and architecture of the resulting coordination polymer.

Supramolecular Architectures Driven by this compound

The self-assembly of this compound into well-defined supramolecular structures is governed by a combination of directional hydrogen bonds and stabilizing π-stacking interactions. These forces dictate the packing of molecules in the solid state, leading to diverse and intricate crystalline networks.

Hydrogen Bonding Networks in Crystalline Assemblies

The presence of three carboxylic acid groups on the this compound molecule provides multiple sites for hydrogen bond donor and acceptor interactions. In the solid state, these interactions are the primary driving force for the formation of extended networks. While the specific crystal structure of this compound is not extensively detailed in the available research, the principles of hydrogen bonding in analogous polycarboxylic acids, such as 1,3,5-benzene tricarboxylic acid, suggest the formation of robust and predictable patterns. These often involve dimeric associations between carboxylic acid groups, leading to the creation of layered or porous structures. The precise geometry and topology of these networks are influenced by the steric constraints imposed by the naphthalene core and the relative orientation of the carboxylic acid functionalities.

π-Stacking Interactions in Naphthalene-Based Supramolecular Materials

The aromatic nature of the naphthalene core in this compound facilitates significant π-stacking interactions, which play a crucial role in the stabilization of its supramolecular assemblies. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent naphthalene rings. In crystalline structures, these interactions typically manifest as offset or parallel-displaced stacking arrangements, which are energetically more favorable than a direct face-to-face overlap.

Table 1: Illustrative π-Stacking Parameters in Naphthalene-Containing Co-crystals

| Interacting Molecules | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Reference |

| Naphthalene - Octafluoronaphthalene | Not Specified | Nearly Parallel | researchgate.netbenthamopenarchives.com |

This table provides a general illustration of π-stacking parameters in related systems, as specific data for this compound is not available.

Host-Guest Chemistry and Inclusion Complexes

The formation of well-defined cavities and channels within the supramolecular networks of polycarboxylic acids opens up possibilities for host-guest chemistry. While specific studies detailing the inclusion of guest molecules within a matrix of pure this compound are not prominent in the reviewed literature, the structural motifs observed in related compounds suggest a potential for such applications. The size, shape, and chemical nature of the cavities formed through hydrogen bonding and π-stacking would dictate the selectivity for potential guest molecules. The development of metal-organic frameworks (MOFs) using naphthalene-based dicarboxylic acids has demonstrated the feasibility of creating porous materials capable of encapsulating smaller molecules. rsc.org This suggests that, under appropriate conditions, the self-assembled networks of this compound could also exhibit inclusion phenomena.

Advanced Materials Science Applications of Naphthalene 1,4,5 Tricarboxylic Acid Derivatives

Organic Semiconductors and Optoelectronic Materials

The unique π-conjugated structure of the naphthalene (B1677914) core makes its derivatives, especially NDIs, highly effective organic semiconductors. rsc.org Their inherent electron-deficient nature results in excellent n-type (electron-transporting) conductivity, a critical component for various organic electronic devices. rsc.org

Electron Transporting Layers in Organic Electronic Devices

Derivatives of naphthalene carboxylic acids are extensively used as electron transport layers (ETLs) in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs). rsc.orgrsc.org An efficient ETL must possess high electron mobility and appropriate energy levels to facilitate the injection of electrons from the active layer and their transport to the cathode. rsc.orguts.edu.au

Structure-Property Relationships in Naphthalene-Based n-Type Semiconductors

The performance of naphthalene-based semiconductors is intrinsically linked to their molecular structure, which dictates their packing in the solid state and, consequently, their charge transport properties. Researchers have extensively studied these structure-property relationships to rationally design new materials with optimized performance. rsc.org

Key factors influencing semiconductor performance include:

Core Substitution: Introducing electron-withdrawing groups, such as halogens, onto the naphthalene core can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which facilitates electron injection and improves air stability. researchgate.net

Imide Functionalization: The groups attached to the imide nitrogens significantly influence molecular packing and solubility. For instance, attaching bulky or flexible side chains can alter the intermolecular stacking, which directly impacts electron mobility. researchgate.net Copolymers with smaller alkyl side chains on the NDI imide group have shown enhanced carrier mobilities compared to those with bulkier chains. researchgate.net

Conjugated Donor Moieties: Creating donor-acceptor compounds by linking electron-donating units (like stilbene) to the NDI acceptor core can lead to materials with ambipolar charge transport capabilities, meaning they can transport both electrons and holes. rsc.org

These relationships allow for the fine-tuning of electronic properties. For example, in a series of NDI-based copolymers, the LUMO energy levels remained relatively constant at -3.8 to -3.9 eV, while the HOMO (Highest Occupied Molecular Orbital) levels could be tuned from -5.3 eV to -5.9 eV by varying the donor moiety. researchgate.net This tuning capability is crucial for optimizing the energy level alignment in electronic devices.

| Naphthalene Derivative Type | Application | Key Performance Metric | Reference |

| NDI-based Copolymer (P5) | n-channel OFET | Electron Mobility: 0.07 cm²/(V·s) | researchgate.net |

| DSN (Naphthalene Derivative) | Thin-Film Transistor | Hole Mobility: 0.53 cm² V⁻¹ s⁻¹ | nih.gov |

| NDI-FAN | n-type OFET | Electron Mobility: 0.18 cm²v⁻¹s⁻¹ | researchgate.net |

| NDI-FBN | n-type OFET | Electron Mobility: 0.11 cm²v⁻¹s⁻¹ | researchgate.net |

Chemical and Optical Sensing Platforms

The inherent fluorescence of the naphthalene moiety makes its derivatives excellent candidates for developing chemical and optical sensors. nih.gov These sensors can detect a wide range of analytes, including metal ions and organic molecules, often with high sensitivity and selectivity. nih.gov The sensing mechanism typically relies on the modulation of the fluorescence signal upon interaction with the target analyte.

Fluorescence Quenching and Enhancement Mechanisms for Analyte Detection

The detection of analytes using naphthalene-based fluorescent probes is primarily governed by processes that either quench (decrease) or enhance (increase) the fluorescence intensity. acs.orgacs.org

Common mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of an analyte, the fluorescence of the naphthalene fluorophore can be quenched by a nearby electron-rich group through PET. Upon binding of a target ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response. epa.gov

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore (like naphthalene) to a nearby acceptor molecule. Analyte binding can alter the distance or spectral overlap between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.

Static and Dynamic Quenching: Quenching can occur through the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (static quenching) or through collisional deactivation of the excited fluorophore by the quencher (dynamic quenching). acs.org For instance, the fluorescence of naphthalene can be quenched by molecular oxygen through both static and dynamic processes. acs.orgresearchgate.net

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to a ligand can increase the structural rigidity of the probe molecule, which reduces non-radiative decay pathways and leads to a significant enhancement of fluorescence intensity. nih.gov

Selective Sensing of Ions and Organic Molecules

By functionalizing the naphthalene core with specific recognition units (ligands), chemists have designed a plethora of sensors for various targets.

Metal Ion Sensing: Naphthalene derivatives have been engineered to selectively detect a variety of metal ions. For example, Schiff base derivatives of naphthalene have shown high selectivity for Al³⁺, with detection limits as low as 8.73 × 10⁻⁸ M. mdpi.com Other derivatives have been developed for sensing Cu²⁺ and Fe³⁺ through fluorescence quenching, and for Eu³⁺ through ligand-sensitized fluorescence enhancement. epa.govosti.govresearchgate.net

Organic Molecule Sensing: These platforms can also detect organic molecules. Metal-organic frameworks (MOFs) constructed from naphthalene-1,4-dicarboxylic acid have demonstrated high sensitivity in detecting nitrobenzene. rsc.org Another sensor based on a functionalized resorcinarene (B1253557) with naphthalene groups showed high-affinity and selective binding for kynurenic acid, a metabolite linked to human diseases. rsc.org

| Naphthalene Derivative | Analyte | Limit of Detection (LOD) | Sensing Mechanism | Reference |

| Probe F6 (Schiff Base) | Al³⁺ | 8.73 × 10⁻⁸ M | Fluorescence Enhancement | mdpi.com |

| Cd-NDI Complex | Cr₂O₇²⁻ | 2.32 µM | Fluorescence Quenching | researchgate.net |

| Cd-NDI Complex | L-arginine | 2.25 µM | Fluorescence Quenching | researchgate.net |

| MOF with Naphthalene-1,4-dicarboxylic acid | Nitrobenzene | High Sensitivity | Fluorescence Quenching | rsc.org |

| Naphthalene-functionalized resorcinarene | Kynurenic Acid | N/A (K = 1.46 × 10⁵ M⁻¹) | Fluorescence Self-Quenching | rsc.org |

Energy Storage and Electrochemical Applications

The redox-active nature of the naphthalene core, combined with the coordinating ability of carboxylic acid groups, makes these derivatives suitable for electrochemical applications, particularly in energy storage devices like lithium-ion batteries (LIBs). Organic electrode materials are attractive for LIBs due to their potential for sustainability, low cost, and structural tunability.

Derivatives of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) have been investigated as promising anode materials. nih.govrsc.org However, small organic molecules often suffer from poor conductivity and high solubility in the battery's electrolyte, leading to poor cycling stability. nih.gov

To overcome these issues, researchers have developed polymeric derivatives or grafted the active molecules onto larger, more stable structures. nih.govexlibrisgroup.com For example, polyimides synthesized from NTCDA and different diamines (like urea (B33335) or ethylenediamine) function as cathode materials. The polymer derived from NTCDA and urea exhibited more redox-active sites and delivered a reversible capacity of 174.5 mAh g⁻¹ at a current density of 20 mA g⁻¹. exlibrisgroup.com

In another approach, grafting NTCDA onto a nickel phthalocyanine (B1677752) macrocycle created a novel anode material (TNTCDA-NiPc). This strategy improved the material's conductivity and reduced its dissolution in the electrolyte. nih.govrsc.org The resulting electrode showed a significantly enhanced performance compared to pure NTCDA. nih.govresearchgate.net

| Material | Application | Initial Discharge Capacity | Cycling Performance | Reference |

| TNTCDA-NiPc | LIB Anode | 859.8 mAh g⁻¹ (at 2 A g⁻¹) | 1162.9 mAh g⁻¹ after 379 cycles (135.3% retention) | nih.govresearchgate.net |

| NTCDA | LIB Anode | 247.4 mAh g⁻¹ (at 2 A g⁻¹) | Poor cycling stability | nih.gov |

| NOP (NTCDA + Urea Polymer) | LIB Cathode | 174.5 mAh g⁻¹ (at 20 mA g⁻¹) | 153 mAh g⁻¹ after 60 cycles (at 50 mA g⁻¹) | exlibrisgroup.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Naphthalene-1,4,5-tricarboxylic acid | - |

| Naphthalenediimide | NDI |

| 1,4,5,8-Naphthalenetetracarboxylic dianhydride | NTCDA |

| Tetra-β-1,4,5,8-NTCDA substituted nickel phthalocyanine | TNTCDA-NiPc |

| Naphthalene-1,4-dicarboxylic acid | - |

| Naphthalene-based Polyimide from NTCDA and Urea | NOP |

| Stilbene | - |

| Kynurenic acid | - |

Role in Lithium-Ion Battery Anode Materials

Organic electrode materials are gaining significant attention as alternatives to traditional inorganic-based materials in lithium-ion batteries (LIBs), owing to their potential for high theoretical capacity, structural diversity, and resource sustainability. Within this class of materials, derivatives of this compound, especially 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA), have been investigated as promising anode materials. The core challenge with many organic electrodes is their high solubility in common battery electrolytes, poor electrical conductivity, and low utilization of active sites.

To overcome these issues, research has focused on grafting NTCDA onto larger macromolecular structures. In one such strategy, NTCDA was grafted onto a nickel phthalocyanine (NiPc) macrocycle. This modification significantly reduced the solubility of the NTCDA component in the electrolyte and improved its conductivity and dispersion. As a result, more active sites for lithium intercalation were exposed on both the NTCDA and phthalocyanine components. researchgate.net The resulting anode material (TNTCDA-NiPc) demonstrated a vastly superior electrochemical performance compared to an electrode made from NTCDA alone. researchgate.net

Similarly, metal-organic frameworks (MOFs) have been synthesized using NTCDA as the organic ligand to create stable structures for lithium-ion insertion. For example, a Li/Ni-NTC (naphthalene-tetracarboxylate) MOF was synthesized and showed favorable electrochemical performance and cycling stability as an anode material. rsc.org These complexes provide a large number of carbonyl groups that can serve as active sites for lithiation. rsc.org

Table 1: Electrochemical Performance of NTCDA-Based Anode Materials

| Electrode Material | Current Density | Initial Discharge Capacity (mAh g⁻¹) | Capacity after 379 Cycles (mAh g⁻¹) | Capacity Retention after 80 Cycles (%) | Reference |

|---|---|---|---|---|---|

| TNTCDA-NiPc | 2 A g⁻¹ | 859.8 | 1162.9 | 135.3% (after 379 cycles) | researchgate.net |

| NTCDA | 2 A g⁻¹ | 247.4 | - | ~19% (after 379 cycles) | researchgate.net |

| Li/Ni-NTC | Not Specified | 1084 | - | ~79% (charge capacity) | rsc.org |

Supercapacitor Electrode Development

The unique electronic properties and structural versatility of naphthalene-based compounds also make them suitable for supercapacitor applications. Research has explored the use of naphthalenediimide (NDI) derivatives, which are closely related to this compound, in the construction of high-performance electrode materials. Redox-active NDI-based metal-organic frameworks (MOFs) have been identified as potential electrodes where the combination of high porosity and a redox-active core can enhance both the electric double-layer capacitance and pseudocapacitance. researchgate.net

In another approach, hyperbranched polymers designed with a triphenylamine (B166846) core and NDI terminal units have been developed for use as cathodes in asymmetric supercapacitors. washington.edu The NDI units were selected for their excellent electrochemical stability under reduction. The porosity of these polymers could be tuned by altering the number of thiophene (B33073) rings connecting the core and terminal units. washington.edu Furthermore, copolymers based on naphthalene-1,4,5,8-tetracarboxylic acid dianhydride and ethylene (B1197577) diamine have been synthesized for use as the anode material in a polymer-based flow cell, a device that shares operational principles with supercapacitors for large-scale energy storage. ub.edu These studies highlight the potential of designing naphthalene-based polymeric structures for stable and efficient charge storage in next-generation supercapacitors. researchgate.netwashington.edu

Catalysis and Photocatalysis

The aromatic and electronic characteristics of this compound and its derivatives provide a platform for developing materials with catalytic and photocatalytic capabilities. These molecules can be integrated into larger structures like coordination polymers or act as photosensitizers for generating reactive chemical species.

Photochemical Production of Reactive Oxygen Species

Naphthalene and its derivatives can participate in photochemical reactions that produce reactive oxygen species (ROS), which are of interest in fields ranging from environmental chemistry to medicine. One significant pathway involves the atmospheric photooxidation of naphthalene, which leads to the formation of secondary organic aerosol (SOA). Studies have shown that SOA generated from naphthalene photooxidation possesses significant oxidative potential. mdpi.com The presence of redox-active metals, such as iron, can enhance the production of ROS. This is attributed to iron's ability to engage in redox cycling, which elevates radical concentrations and leads to more oxidized, and potentially more reactive, organic species within the aerosol. ub.edumdpi.com

A more direct method for the controlled generation of ROS involves naphthalene endoperoxides. Aromatic compounds like naphthalene derivatives can react with singlet oxygen to form these endoperoxides. These molecules are often unstable and can be triggered by heat or ultraviolet light to decompose, releasing the stored singlet oxygen in a controlled manner. This property allows naphthalene endoperoxides to serve as chemical sources of singlet oxygen for mechanistic studies and potential therapeutic applications.

Catalytic Activity of Naphthalene-Based Coordination Polymers

Coordination polymers and metal-organic frameworks (MOFs) constructed from multidentate carboxylate ligands like naphthalene-1,4,5,8-tetracarboxylic acid (NTC) are a significant area of materials research. These materials combine the properties of the organic ligand with the catalytic or structural attributes of metal ions. The synthesis of coordination polymers using NTC and various transition metal ions such as chromium, copper, nickel, and cobalt has been reported. researchgate.netrsc.org

For example, a 3D chromium(III) naphthalene tetracarboxylate, known as MIL-102, was synthesized and shown to have a porous structure with small one-dimensional channels. rsc.org While its initial characterization focused on gas adsorption properties for molecules like CO2 and CH4, such porous structures with accessible metal sites are often precursors for heterogeneous catalysts. rsc.org The defined pore structure can facilitate the diffusion of substrates to active catalytic centers. acs.org More broadly, covalent organic frameworks (COFs), which are structurally analogous to MOFs, have been demonstrated to be effective in catalyzing organic transformations, including selective oxidations and various cross-coupling reactions, sometimes as pristine materials and other times as nanohybrids. acs.org The in-situ formation of coordination polymers from NTC precursors has also yielded materials with demonstrated catalytic and photoluminescence properties. rsc.org

Photophysical and Spectroscopic Characterization of Naphthalene 1,4,5 Tricarboxylic Acid Systems

Luminescence and Fluorescence Studies

Naphthalene (B1677914) derivatives are known for their fluorescent properties, which are influenced by the nature and position of substituents on the naphthalene ring. These compounds often exhibit strong fluorescence, high quantum yields, and excellent photostability due to the rigid and planar structure of the naphthalene moiety with its extensive π-electron conjugation kisti.re.kr.

In coordination polymers and metal-organic frameworks (MOFs) incorporating naphthalene dicarboxylic acids, the emission spectra are often broad. For example, Cd(II) and Zn(II)-based coordination polymers synthesized with 1,4-naphthalenedicarboxylic acid exhibit broad emission peaks around 461 nm and 457 nm, respectively, when excited at 360 nm in aqueous suspensions chemeo.com. The photoluminescence of these materials can be sensitive to their environment, making them suitable for use as luminescent sensors researchgate.netrsc.org.

The photophysical properties can also differ between the solution and solid states. In solution, the solvent polarity can influence the emission spectra. For some naphthalene derivatives, a shift to longer wavelengths (red-shift) is observed in more polar solvents. In the solid state, intermolecular interactions and the rigidity of the environment can affect the luminescent properties.

| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | State | Reference |

|---|---|---|---|---|

| Naphthalene | 311 | 322 | Solution | nih.gov |

| Cd(II)-based CP with 1,4-naphthalenedicarboxylic acid | 360 | 461 | Aqueous Suspension | chemeo.com |

| Zn(II)-based CP with 1,4-naphthalenedicarboxylic acid | 360 | 457 | Aqueous Suspension | chemeo.com |

In coordination compounds containing naphthalene-1,4,5-tricarboxylic acid, the observed luminescence can originate from the ligand, the metal center, or a charge transfer between them. For complexes with metal ions having closed-shell electronic configurations, such as Zn(II) and Cd(II), the luminescence is typically ligand-based chemeo.comnasa.gov. This is because these metal ions are difficult to oxidize or reduce, and their d-orbitals are fully occupied.

In such cases, the emission is due to electronic transitions within the naphthalene-based ligand, often referred to as intraligand fluorescence. The coordination to the metal ion can, however, influence the ligand's luminescent properties by enhancing its rigidity and reducing non-radiative decay pathways, which can lead to increased emission intensity. For lanthanide complexes, luminescence can arise from an "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal ion, which then emits light.

The photoluminescence of this compound and its derivatives is primarily governed by π→π* electronic transitions within the aromatic naphthalene core. The absorption of a photon promotes an electron from a bonding π orbital (the highest occupied molecular orbital or HOMO) to an anti-bonding π* orbital (the lowest unoccupied molecular orbital or LUMO). The subsequent return of the electron to the ground state results in the emission of a photon, which is observed as fluorescence.

The energy of these transitions, and thus the wavelengths of absorption and emission, are sensitive to the substituents on the naphthalene ring. Carboxylic acid groups, being electron-withdrawing, can influence the energy levels of the π orbitals and affect the photophysical properties. In some naphthalene derivatives, intramolecular charge transfer (ICT) can also play a role in the excited state, leading to solvatochromism, where the emission wavelength depends on the polarity of the solvent mdpi.com.

Electronic Structure and Charge Transfer Phenomena

The electronic properties of this compound, particularly its ability to accept electrons and participate in charge transfer interactions, are crucial for its potential applications in electronic and optoelectronic devices.

The presence of three electron-withdrawing carboxylic acid groups on the naphthalene ring suggests that this compound would possess good electron-accepting properties. The electron affinity of a molecule is a measure of its ability to accept an electron. While specific experimental or calculated electron affinity values for this compound were not found in the search results, it is known that introducing electron-withdrawing substituents to an aromatic system generally increases its electron affinity rsc.org. For example, naphthalene-1,4,5,8-bis(dicarboximide) (NDI), a related compound, is a well-known electron acceptor mdpi.commdpi.com.

| Compound | Electron Affinity (eV) | Reference |

|---|---|---|

| 2,3-dichloro-1,4-naphthoquinone | 0.90 | rsc.org |

| 2,3-dichloro-5-nitro-1,4-naphthoquinone | 1.18 | rsc.org |

| 2,3,5,6-tetrachloro-7-nitro-1,4-naphthoquinone | 1.30 | rsc.org |

| 2,3-dicyano-1,4-naphthoquinone | 1.53 | rsc.org |

| 2,3-dicyano-5-nitro-1,4-naphthoquinone | 1.68 | rsc.org |

| 2,3-dicyano-5,6-dichloro-7-nitro-1,4-naphthoquinone | 1.75 | rsc.org |

Due to its electron-accepting nature, this compound is expected to form charge-transfer (CT) complexes with electron-donating species. A CT complex is formed when there is a partial transfer of charge from a donor to an acceptor molecule, resulting in an electrostatic attraction that holds them together mdpi.com. The formation of such complexes is often accompanied by the appearance of a new absorption band in the visible spectrum.

In the context of coordination chemistry, the carboxylate groups of this compound can coordinate to metal ions, forming metal-organic frameworks or coordination polymers mdpi.com. In these structures, charge transfer can occur between the naphthalene-based ligand and the metal center, or between different ligands within the framework. The nature of the metal ion and the coordination geometry can significantly influence the electronic properties and potential for charge transfer within the complex nih.gov. The study of charge transfer pathways is important for understanding the electronic communication between different components in molecular assemblies rsc.org.

Van der Waals Heterojunctions and Interfacial Electronic Interactions

The principles of interfacial electronic interactions involving naphthalene carboxylic acid systems are well-illustrated by studies on the closely related compound, 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTCDA), a derivative of this compound. When NTCDA is combined with graphitic carbon nitride (g-C₃N₄), it forms photoactive van der Waals heterojunctions. spectroscopyonline.comresearchgate.netorgchemboulder.com These composite systems exhibit significant electronic interactions between the two components, which fundamentally alters their photophysical behavior.

In these heterojunctions, the surface-adsorbed NTCDA molecules act as electron acceptors. spectroscopyonline.com Upon photoexcitation of the g-C₃N₄ semiconductor, electrons are promoted from its valence band to the conduction band. The electronic coupling at the interface facilitates the efficient transfer of these photoexcited electrons from the g-C₃N₄ to the NTCDA molecules. spectroscopyonline.com This charge transfer process effectively reduces the recombination rate of photogenerated electron-hole pairs, a common limitation in photocatalysis. spectroscopyonline.com

The consequence of this enhanced charge separation is a dramatic increase in photochemical activity. For instance, the NTCDA/g-C₃N₄ heterojunctions show a 410% increase in the rate of photochemical production of hydrogen peroxide (H₂O₂) from elemental oxygen compared to pure g-C₃N₄. researchgate.netorgchemboulder.com This demonstrates that the formation of a van der Waals heterojunction and the resulting interfacial electronic interactions are powerful strategies for tuning and enhancing the photoactivity of materials based on the naphthalene carboxylate framework.

Advanced Spectroscopic Methodologies in Research

The naphthalene core gives rise to several characteristic vibrations. These include:

Aromatic C-H stretching: Sharp bands typically appear just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ region. nih.gov

Aromatic C=C stretching: A series of bands, often of variable intensity, are observed in the 1600-1400 cm⁻¹ region, which are characteristic of the aromatic ring system.

C-H in-plane and out-of-plane bending: These vibrations occur in the 1300-1000 cm⁻¹ and below 1000 cm⁻¹ regions, respectively. The specific pattern of the out-of-plane bending bands can sometimes give clues about the substitution pattern on the aromatic ring. mit.edu

The three carboxylic acid groups introduce several strong and diagnostically important bands: orgchemboulder.comlibretexts.org

O-H stretching: This is one of the most recognizable features in the IR spectrum. Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers, this vibration appears as a very broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹. orgchemboulder.comlibretexts.org This broad envelope frequently overlaps with the sharper C-H stretching signals. orgchemboulder.com

C=O stretching: The carbonyl stretch of the carboxylic acid is a very strong and sharp band. For aromatic carboxylic acids, conjugation with the naphthalene ring system typically shifts this band to a lower wavenumber, appearing in the 1710-1680 cm⁻¹ range. spectroscopyonline.com In Raman spectra, the carbonyl frequency is also a prominent feature but is often observed at a lower magnitude (e.g., <1670 cm⁻¹) due to polymerization effects in the solid state. ias.ac.in

C-O stretching and O-H bending: A strong C-O stretching band is expected in the 1320-1210 cm⁻¹ region. orgchemboulder.com The in-plane O-H bending vibration is coupled with the C-O stretch and contributes to absorption in this area. Additionally, a broad band corresponding to out-of-plane O-H bending can often be seen around 900 cm⁻¹. spectroscopyonline.com

The combination of the sharp aromatic absorptions with the distinctively broad O-H stretch and intense C=O stretch allows for unambiguous identification of the compound's key functional features.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Characteristic broad envelope due to hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp | Indicates the aromatic naphthalene core. |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Very Strong | Position is lowered due to conjugation with the aromatic ring. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Multiple bands characteristic of the naphthalene ring. |

| C-O Stretch / O-H Bend | 1320 - 1210 | Strong | Coupled C-O and O-H in-plane vibrations. |

| O-H Bend (out-of-plane) | ~900 | Medium, Broad | Another indicator of the carboxylic acid group. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei like ¹H (protons) and ¹³C.

For this compound, the ¹H NMR spectrum provides detailed information about the five distinct protons on the aromatic ring and the three acidic protons.

Carboxylic Acid Protons (-COOH): These protons are highly deshielded and appear as a characteristic broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. libretexts.org The signal is broad due to hydrogen bonding and chemical exchange.

Aromatic Protons (Ar-H): The five protons attached to the naphthalene core are in unique chemical environments and would therefore be expected to produce five distinct signals in the aromatic region (typically 7.0-9.0 ppm). The precise chemical shifts and coupling patterns (splitting into doublets, triplets, etc.) are determined by the electronic effects of the three carboxyl groups and the spatial relationships between the protons. For example, a proton with one neighbor would appear as a doublet, while a proton with two non-equivalent neighbors would appear as a doublet of doublets. Analysis of these splitting patterns is crucial for confirming the 1,4,5-substitution pattern.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For the C₁₃H₈O₆ structure of this compound, which lacks molecular symmetry, thirteen unique carbon signals are expected.

Carboxyl Carbons (-COOH): The carbons of the three carboxylic acid groups are significantly deshielded and typically resonate in the 165-185 ppm range. libretexts.org

Naphthalene Carbons: The ten carbons of the naphthalene ring system will produce ten distinct signals. Carbons directly attached to the electron-withdrawing carboxyl groups will be the most deshielded among this group, while the others will appear at chemical shifts characteristic of aromatic carbons.

| Nucleus | Signal Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -COOH | 10.0 - 13.0 | Broad singlet, 3H integration. Disappears upon D₂O exchange. |

| ¹H | Aromatic | 7.0 - 9.0 | 5 distinct signals, complex splitting patterns (doublets, etc.). |

| ¹³C | -COOH | 165 - 185 | 3 distinct signals expected. |

| ¹³C | Aromatic | 120 - 150 | 10 distinct signals expected for the naphthalene core. |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is primarily defined by the electronic transitions within its aromatic naphthalene core, modified by the presence of the carboxyl substituents.

The parent naphthalene molecule exhibits strong UV absorption due to π → π* transitions, where an electron is promoted from a bonding (π) to an anti-bonding (π*) molecular orbital. researchgate.net These transitions are responsible for the characteristic absorption bands of aromatic compounds.

The addition of three carboxylic acid groups to the naphthalene ring modifies its electronic structure and, consequently, its absorption spectrum.

π → π Transitions:* The carboxyl groups act as auxochromes, interacting with the π-system of the naphthalene ring. This interaction, particularly the conjugation of the C=O double bonds with the ring, typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of the primary π → π* absorption bands compared to unsubstituted naphthalene.

n → π Transitions:* The carbonyl oxygen atoms of the carboxylic acid groups possess non-bonding electron pairs (n-electrons). These electrons can be excited to an anti-bonding π* orbital of the carbonyl group. These n → π* transitions are symmetry-forbidden and thus result in weak absorption bands, which are often observed at longer wavelengths than the intense π → π* transitions but can sometimes be obscured by them. libretexts.org

Therefore, the UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, characteristic of a substituted naphthalene system, reflecting the allowed π → π* electronic transitions.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the decay of fluorescence or photoluminescence (PL) over time, typically on the nanosecond to picosecond timescale. chemicalbook.comliverpool.ac.uk By measuring the lifetime of an excited electronic state, TCSPC provides critical insights into dynamic processes such as energy transfer, charge transfer, and molecular interactions.

In the context of naphthalene-based systems, TCSPC is instrumental in characterizing the behavior of excited states, particularly in complex environments like the van der Waals heterojunctions discussed previously. For instance, in studies of NTCDA/g-C₃N₄ heterojunctions, TCSPC was employed to explore the charge carrier behavior. spectroscopyonline.com

The PL decay kinetics of the material are measured both before and after the formation of the heterojunction. A significant change in the PL lifetime serves as strong evidence for interfacial interactions. For example, a shortening of the PL lifetime, known as quenching, indicates that a new, non-radiative decay pathway has been introduced for the excited state. In the NTCDA/g-C₃N₄ system, the quenching of the g-C₃N₄ photoluminescence upon addition of NTCDA confirms the efficient transfer of photoexcited electrons from the semiconductor to the naphthalene derivative. spectroscopyonline.com This rapid charge transfer competes with the radiative decay (fluorescence), thus shortening the measured lifetime. By analyzing the decay curves, researchers can quantify the efficiency and rate of these crucial charge transfer processes.

Electrochemical Behavior and Redox Chemistry of Naphthalene 1,4,5 Tricarboxylic Acid Derivatives

Cyclic Voltammetry and Redox Potentials

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of NDI derivatives. These compounds typically exhibit two reversible one-electron reduction processes, corresponding to the formation of a radical anion (NDI•⁻) and a dianion (NDI²⁻). rsc.orgnih.gov The potentials at which these redox events occur can be systematically altered by the introduction of electron-donating or electron-withdrawing groups on the naphthalene (B1677914) core. researchgate.netchalmers.se

For instance, core-unsubstituted NDIs show reversible reduction waves, and their potential can be shifted by substitution. beilstein-journals.org Donor-acceptor dyads, where phenothiazine or phenoxazine groups are linked to an NDI core, display two one-electron reductions for the NDI unit and an oxidation process related to the donor group. nih.gov In one study, donor-acceptor dyads 1 and 2 showed two reduction potentials associated with the NDI core at approximately -1.04 to -1.06 V and -1.48 V versus a ferrocene/ferrocenium (Fc+/Fc) internal standard. nih.gov

The solvent and supporting electrolyte can also influence the redox potentials. Strong interactions between the NDI dianion and metal cations like Li⁺ or Mg²⁺ can lead to significant anodic shifts of the second reduction potential (NDI•⁻/NDI²⁻). rsc.org In some organic solvents, this strong cation interaction can even cause the two separate one-electron redox processes to merge into a single two-electron event. rsc.org

The table below summarizes the redox potentials for several NDI derivatives, illustrating the impact of different substituents.

| Compound | Substituents | E¹(red) (V vs Fc⁺/Fc) | E²(red) (V vs Fc⁺/Fc) | E(ox) (V vs Fc⁺/Fc) | Reference |

|---|---|---|---|---|---|

| NDI-Phenothiazine Dyad (1) | Phenothiazine donor | -1.06 | -1.48 | +0.41 | nih.gov |

| NDI-Phenoxazine Dyad (2) | Phenoxazine donor | -1.04 | -1.48 | +0.58 | nih.gov |

| Unsubstituted NTCDI | - | -1.10 | N/A | N/A | wikipedia.org |

Electron Transfer Dynamics in Naphthalene-Based Systems

The electron transfer (ET) dynamics in naphthalene-based systems are fundamental to their function in electronic devices. These processes, including photoinduced charge separation and thermal charge recombination, have been studied in various donor-acceptor molecules. northwestern.edu The rates of these reactions can be influenced by the solvent, temperature, and the molecular structure of the derivative. northwestern.edu

In systems where NDI acts as an electron acceptor, photoexcitation can lead to ultrafast electron transfer from a donor moiety. researchgate.net For example, studies on donor-acceptor molecules based on 4-(N-pyrrolidinyl)naphthalene-1,8-dicarboximide and 4-(N-piperidinyl)naphthalene-1,8-dicarboximide linked to a pyromellitimide acceptor have detailed the dynamics of charge separation and recombination. northwestern.edu The charge recombination reactions in these molecules were found to have negative activation energies in isotropic Debye solvents, a phenomenon attributed to the internal rotational dynamics of the molecules on the timescale of the reaction. northwestern.edu

The investigation of ET at the single-molecule level provides deeper insights, removing the averaging effects of bulk measurements. researchgate.net Time-resolved single-molecule fluorescence measurements on an NDI-based system have enabled the calculation of forward and reverse ET rate constants, revealing variations in electronic coupling and driving forces from molecule to molecule. researchgate.net Furthermore, the interaction of naphthalene with other molecules, such as carbon dioxide, can lead to a newly identified molecular electronic energy transfer ionization mechanism, which has implications for photochemistry in various environments. rsc.org

Electrochemical Performance in Energy Conversion and Storage Devices

The favorable redox properties of naphthalene derivatives, particularly NDIs, make them promising candidates for active materials in energy storage devices like lithium-ion batteries (LIBs) and aqueous organic redox flow batteries (AORFBs). chalmers.seresearchgate.netmdpi.come3s-conferences.org

In LIBs, redox-active organic molecules are considered low-cost and abundant alternatives to traditional transition metal-based electrodes. researchgate.net A polymer derived from a multi-carbonyl naphthalene diimide (NDI-BU) has been synthesized and used as a cathode material. sciopen.com This material demonstrated a high specific capacity of 308 mAh·g⁻¹ at a current rate of 0.2C and exhibited remarkable cycling stability, retaining 82% of its capacity after 20,000 cycles at 5C. sciopen.com The performance is attributed to the abundant carbonyl groups that provide multiple reaction sites for lithium ions. sciopen.com Similarly, metal-organic frameworks (MOFs) based on NDI linkers have been tested as cathode materials, showing that the stability and porosity of the MOF structure significantly affect battery performance. acs.org For instance, a stable, porous cadmium-based NDI-MOF exhibited a larger lithium-ion diffusion coefficient compared to a nonporous analogue. acs.org

NDI derivatives have also been evaluated for AORFBs, which are attractive for large-scale energy storage. chalmers.seresearchgate.net A key advantage is that their redox potentials can be tuned by chemical modification to be suitable for aqueous systems. chalmers.seaalto.fi A quaternary amine-functionalized NDI was shown to be highly soluble in water (0.68 M) and capable of reversibly exchanging two electrons at potentials suitable for flow battery applications. researchgate.net This derivative demonstrated excellent chemical stability with no degradation detected after one week of continuous cycling. researchgate.net

The table below presents key performance metrics for some NDI-based energy storage systems.

| System | Device Type | Specific Capacity | Cycling Stability | Reference |

|---|---|---|---|---|

| NDI-BU Polymer | Lithium-ion Battery Cathode | 308 mAh·g⁻¹ at 0.2C | 82% retention after 20,000 cycles at 5C | sciopen.com |

| Cd-DPNDI MOF (1) | Lithium-ion Battery Cathode | ~47 mAh·g⁻¹ at 100 mA·g⁻¹ | >70% retention after 50 cycles | acs.org |

| Cd-DPNDI MOF (2) | Lithium-ion Battery Cathode | ~47 mAh·g⁻¹ at 100 mA·g⁻¹ | >70% retention after 50 cycles | acs.org |

| Naphthalene-hydrazine diimide polymer (NP) | Magnesium Battery Cathode | - | Coulombic efficiency >99% | researchgate.net |

Theoretical and Computational Studies of Naphthalene 1,4,5 Tricarboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and properties of many-body systems. It is instrumental in studying naphthalene-based compounds. samipubco.comresearchgate.net For Naphthalene-1,4,5-tricarboxylic acid, DFT calculations can elucidate its fundamental electronic characteristics and predict how it interacts with light.

Electronic structure calculations focus on determining the arrangement of electrons within a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic properties. samipubco.com

For naphthalene (B1677914) derivatives, the presence and position of substituent groups, such as carboxylic acids, significantly impact the electronic structure. researchgate.net The electron-withdrawing nature of the three carboxylic acid groups in this compound is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted naphthalene. This modification of the electron density distribution across the aromatic ring is a key factor in its chemical behavior. researchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to compute these orbital energies. niscpr.res.in The analysis of the molecular orbital shapes reveals that the HOMO and LUMO are typically delocalized across the naphthalene core, a characteristic feature of π-conjugated systems. researchgate.net

Table 1: Representative Calculated Electronic Properties of Naphthalene Derivatives using DFT

| Compound | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| 1,5-Diaminonaphthalene | B3LYP/6-31G(d) | -4.89 | -1.11 | 3.78 |

| Naphthalene-1,4-dicarboxylic Acid Derivative | B3LYP/6-311+G(d,p) | -5.98 | -3.21 | 2.77 |

Note: This table presents data for related naphthalene compounds to illustrate typical values obtained through DFT calculations. Specific values for this compound would require dedicated computational studies.

Computational methods are also used to predict the photophysical properties of molecules, including their absorption and emission spectra. niscpr.res.in For naphthalene-based systems, these properties are of great interest for applications in optical devices and sensors. researchgate.netrsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the excited-state properties of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. niscpr.res.in These calculations can also provide information about the oscillator strength of these transitions, which relates to the intensity of the absorption peaks. niscpr.res.in

For this compound, the extended π-conjugation of the naphthalene core combined with the influence of the carboxyl groups is expected to result in distinct absorption bands. Computational studies on related naphthalene dicarboxylic acid-based dyes have shown that the choice of electron donor and acceptor groups, as well as the solvent environment (modeled using techniques like the Polarizable Continuum Model), significantly affects the absorption and emission spectra. niscpr.res.in

Molecular Dynamics Simulations for Understanding Supramolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations are particularly valuable for understanding the non-covalent interactions that govern the formation of larger assemblies, known as supramolecular structures. rsc.org

Studies on the microhydration of naphthalene have used Born-Oppenheimer Molecular Dynamics to reveal the dynamic nature of water molecules on the aromatic surface, showing that even at low temperatures, water is highly mobile. nih.gov For this compound, MD simulations could model its interaction with water or other solvents, which is critical for understanding its solubility and its behavior in solution-based material processing.

Computational Modeling of Reaction Mechanisms (e.g., Hydrolysis, Derivatization)

Computational modeling can be used to investigate the pathways and energy barriers of chemical reactions. rsc.org For this compound, this could involve studying its synthesis, its derivatization into esters or amides, or its hydrolysis from a derivative form.

DFT calculations can be used to map the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products, and calculating their relative energies. researchgate.net For instance, modeling the esterification of the carboxylic acid groups would involve calculating the energy barrier for the nucleophilic attack of an alcohol on the carboxyl carbon. This information helps in predicting reaction rates and identifying the most favorable reaction conditions.

Research on the acid-catalyzed formation of mesophase pitches from naphthalene has utilized DFT to delineate the complex reaction mechanism, which involves steps like protonation, electrophilic addition, and dehydrogenation. rsc.org Similar computational approaches could be applied to understand and predict the outcomes of various derivatization reactions involving this compound, guiding synthetic efforts in the laboratory.

Computational Design of Naphthalene-Based Advanced Materials

The predictive power of computational chemistry is increasingly harnessed for the in silico design of advanced materials with tailored properties. Naphthalene carboxylic acids are excellent building blocks for various functional materials, most notably Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net

Computational design involves screening potential structures and predicting their properties before they are synthesized in the lab. For example, this compound can act as an organic linker to connect metal ions or clusters, forming porous MOFs. DFT calculations can be used to predict the geometry of the resulting framework, its stability, and its electronic properties. Grand Canonical Monte Carlo (GCMC) simulations can then be used to predict the material's capacity for gas storage (e.g., H₂, CO₂) or its selectivity in separating different gas molecules.

Studies on MOFs constructed from naphthalene-1,4-dicarboxylic acid have demonstrated their potential in applications like fluorescent sensing and photocatalysis. rsc.orgresearchgate.net Computational modeling plays a key role in understanding the mechanisms behind these functions, such as how the framework interacts with guest molecules to produce a fluorescent response or how it facilitates the degradation of pollutants under UV light. By systematically modifying the linker or metal node in a computational model, researchers can rationally design new materials based on this compound with enhanced performance for specific applications.

Future Research Directions and Emerging Applications of Naphthalene 1,4,5 Tricarboxylic Acid

Development of Novel Synthetic Strategies for Enhanced Yield and Sustainability